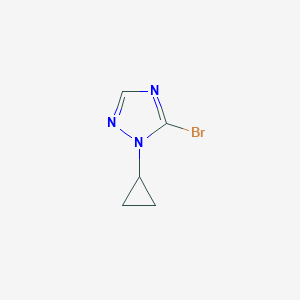
5-Bromo-1-cyclopropyl-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-cyclopropyl-1H-1,2,4-triazole is a chemical compound with the molecular formula C5H6BrN3. It is a member of the triazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
The synthesis of 5-Bromo-1-cyclopropyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a brominated triazole precursor in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
5-Bromo-1-cyclopropyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, often leading to the formation of different triazole derivatives.
Coupling Reactions: The compound can undergo coupling reactions with various organic halides to form more complex molecules.
Common reagents used in these reactions include bases like sodium hydride (NaH) and catalysts such as palladium on carbon (Pd/C). The major products formed depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-Bromo-1-cyclopropyl-1H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.
Medicine: Research is ongoing into its potential use as an antiviral and anticancer agent, given its ability to interact with biological targets.
Mécanisme D'action
The mechanism of action of 5-Bromo-1-cyclopropyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or proteins, leading to its antimicrobial, antiviral, and anticancer effects. The exact pathways and targets can vary depending on the specific application and the organism being studied .
Comparaison Avec Des Composés Similaires
5-Bromo-1-cyclopropyl-1H-1,2,4-triazole can be compared with other triazole derivatives such as:
- 5-Bromo-1-propyl-1H-1,2,4-triazole
- 5-Bromo-3-cyclopropyl-1H-1,2,4-triazole
- 1-Benzyl-5-bromo-4-cyclopropyl-1H-1,2,3-triazole
These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific cyclopropyl and bromine substituents, which confer distinct properties and applications .
Propriétés
Formule moléculaire |
C5H6BrN3 |
|---|---|
Poids moléculaire |
188.03 g/mol |
Nom IUPAC |
5-bromo-1-cyclopropyl-1,2,4-triazole |
InChI |
InChI=1S/C5H6BrN3/c6-5-7-3-8-9(5)4-1-2-4/h3-4H,1-2H2 |
Clé InChI |
KJAWPWAUYQKLHE-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N2C(=NC=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















